7-Bromo-3-ethyl-1,5-naphthyridin-2(1H)-one
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Overview
Description
7-Bromo-3-ethyl-1,5-naphthyridin-2(1H)-one is a synthetic organic compound belonging to the naphthyridine family. Naphthyridines are heterocyclic compounds containing a pyridine ring fused to another aromatic ring. The presence of a bromine atom and an ethyl group in this compound may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-ethyl-1,5-naphthyridin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of the bromine atom into the naphthyridine ring using brominating agents such as bromine or N-bromosuccinimide (NBS).
Ethylation: Introduction of the ethyl group through alkylation reactions using ethyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions could lead to the removal of the bromine atom or reduction of other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, replacing the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or Lewis acids for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 7-Bromo-3-ethyl-1,5-naphthyridin-2(1H)-one may be used as an intermediate in the synthesis of more complex molecules or as a building block in organic synthesis.
Biology
The compound could be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, derivatives of naphthyridines are often explored for their pharmacological effects. This compound might be investigated for its potential therapeutic applications.
Industry
In the industrial sector, the compound could be used in the development of new materials, dyes, or as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-3-ethyl-1,5-naphthyridin-2(1H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-1,5-naphthyridin-2(1H)-one: Lacks the ethyl group, which may affect its chemical and biological properties.
3-Ethyl-1,5-naphthyridin-2(1H)-one: Lacks the bromine atom, which may influence its reactivity and interactions.
Uniqueness
The presence of both the bromine atom and the ethyl group in 7-Bromo-3-ethyl-1,5-naphthyridin-2(1H)-one may confer unique properties, such as increased reactivity or specific biological activities, distinguishing it from similar compounds.
Properties
Molecular Formula |
C10H9BrN2O |
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Molecular Weight |
253.09 g/mol |
IUPAC Name |
7-bromo-3-ethyl-1H-1,5-naphthyridin-2-one |
InChI |
InChI=1S/C10H9BrN2O/c1-2-6-3-8-9(13-10(6)14)4-7(11)5-12-8/h3-5H,2H2,1H3,(H,13,14) |
InChI Key |
QTEPDAFALHXMER-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C(C=N2)Br)NC1=O |
Origin of Product |
United States |
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